molecular formula C13H21NO7 B12610016 1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester CAS No. 650607-55-9

1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester

Cat. No.: B12610016
CAS No.: 650607-55-9
M. Wt: 303.31 g/mol
InChI Key: ZAJGNGBDBNEVMY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester typically involves the reaction of aziridine derivatives with ethoxy and triethyl ester groups under controlled conditions. The specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing aziridine derivatives include nucleophilic ring-opening reactions and cyclization reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity leads to the formation of alkylated products through nucleophilic ring-opening reactions . The compound can target thiol groups in proteins, making it useful in studying protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

Properties

CAS No.

650607-55-9

Molecular Formula

C13H21NO7

Molecular Weight

303.31 g/mol

IUPAC Name

triethyl 3-ethoxyaziridine-1,2,2-tricarboxylate

InChI

InChI=1S/C13H21NO7/c1-5-18-9-13(10(15)19-6-2,11(16)20-7-3)14(9)12(17)21-8-4/h9H,5-8H2,1-4H3

InChI Key

ZAJGNGBDBNEVMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(N1C(=O)OCC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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